
1-(6-Chloro-2-methoxypyridin-3-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Chloro-2-methoxypyridin-3-YL)ethanone is a chemical compound with the CAS Number: 1060806-87-2. It has a molecular weight of 185.61 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClNO2/c1-5(11)6-3-4-7(9)10-8(6)12-2/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as density, boiling point, and melting point were not found in the web search results.科学的研究の応用
Synthesis and Characterization
Synthesis Processes : This compound has been involved in various synthesis processes, such as the preparation of antimicrobial agents (Sherekar et al., 2022). These processes often involve refluxing with specific reagents and are characterized using physical and spectral data.
Role in Electrophilic Bromination : The compound has been used in studies exploring the selective α-monobromination of alkylaryl ketones, highlighting its role in creating α-bromo-alkylaryl ketones (Ying, 2011).
Synthesis of Aza-BODIPYs : It's been used as a starting material for the preparation of aza-BODIPYs bearing naphthyl groups, impacting the photophysical properties and potential for singlet-oxygen production (Jiang et al., 2015).
Medicinal Chemistry and Pharmacology
Antimicrobial Activity : The compound has shown significant roles in the development of new antimicrobial agents. For instance, derivatives created using this compound have been tested for their efficacy against various microbial strains (Dave et al., 2013).
Cytotoxic Studies : There's research involving the compound in the synthesis of new chemical entities with potential cytotoxic properties (Govindhan et al., 2017).
Synthesis of Bipyrazoles : Its use in the one-pot multicomponent synthesis of bipyrazoles, which have been evaluated for their antimicrobial activity, demonstrates its versatility in drug synthesis (Ashok et al., 2014).
Material Science and Catalysis
- Catalytic Applications : The compound has been involved in studies related to regioselective acylation, indicating its significance in catalysis and materials science (Kumaraguru et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Target of Action
The primary targets of 1-(6-Chloro-2-methoxypyridin-3-YL)ethanone are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by this compound . Future studies should aim to elucidate these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action remain to be determined . These effects can be studied once the compound’s targets and mode of action are known.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s interaction with its targets . .
特性
IUPAC Name |
1-(6-chloro-2-methoxypyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)6-3-4-7(9)10-8(6)12-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNBEQZZKUIUJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
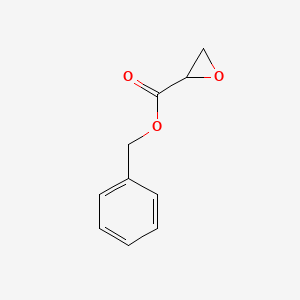
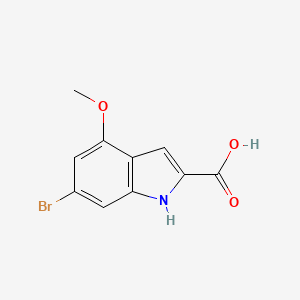
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[4-(2,6-dimethylphenyl)piperazino]-1,3-thiazol-4(5H)-one](/img/structure/B2410865.png)




![N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2410874.png)
![2-(1,3-Dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2410876.png)
![4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2410877.png)
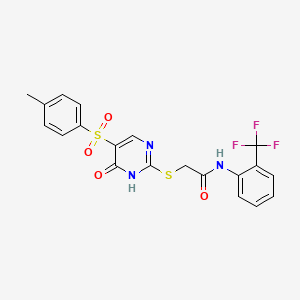
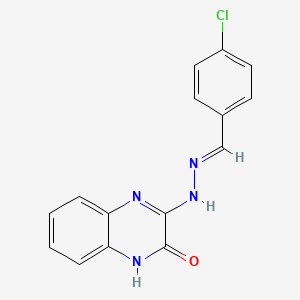
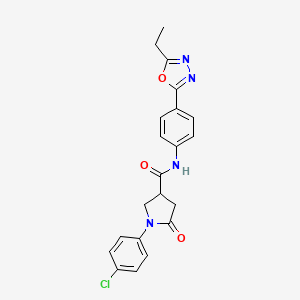
![Methyl 4-[[3-(2-ethoxy-2-oxoethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2410883.png)
